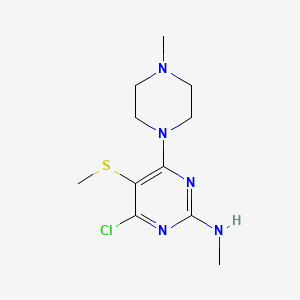

Mezilamine

Description

Structure

3D Structure

Properties

CAS No. |

50335-55-2 |

|---|---|

Molecular Formula |

C11H18ClN5S |

Molecular Weight |

287.81 g/mol |

IUPAC Name |

4-chloro-N-methyl-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine |

InChI |

InChI=1S/C11H18ClN5S/c1-13-11-14-9(12)8(18-3)10(15-11)17-6-4-16(2)5-7-17/h4-7H2,1-3H3,(H,13,14,15) |

InChI Key |

ITYXRJDDBZMFAY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C |

Appearance |

Solid powder |

Other CAS No. |

50335-55-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

74039-21-7 (unspecified hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-methylamino-4-N-methylpiperazino-5-thiomethyl-6-chloropyrimidine mezilamine mezilamine monohydrochloride O 6553 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Therapeutic Action of Mesalamine in Inflammatory Bowel Disease: A Technical Guide

A Note on Nomenclature: This document addresses the mechanism of action of Mesalamine (also known as mesalazine or 5-aminosalicylic acid, 5-ASA), the active component of sulfasalazine, which is a cornerstone in the treatment of inflammatory bowel disease (IBD). The initial query for "Mezilamine" did not yield relevant results in the context of IBD, suggesting a possible typographical error. All subsequent information pertains to Mesalamine.

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the molecular mechanisms by which Mesalamine exerts its therapeutic effects in the management of IBD, particularly ulcerative colitis. This guide synthesizes current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways.

Core Mechanism of Action: A Multi-Pronged Anti-Inflammatory Approach

Mesalamine's efficacy in IBD is not attributed to a single, high-affinity interaction with a specific receptor, but rather to a broad spectrum of anti-inflammatory activities that collectively dampen the mucosal inflammatory cascade.[1][2] The drug acts topically on the intestinal mucosa, with various formulations designed to deliver the active agent to different segments of the gastrointestinal tract while minimizing systemic absorption.[2][3][4]

The primary mechanisms of action of Mesalamine can be categorized as follows:

-

Inhibition of Pro-inflammatory Mediators: Mesalamine is known to inhibit the cyclooxygenase (COX) and, to a lesser extent, the lipoxygenase (LOX) pathways of arachidonic acid metabolism.[5] This leads to a reduction in the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation, contributing to vasodilation, edema, and pain.[5]

-

Modulation of Inflammatory Transcription Factors: A crucial aspect of Mesalamine's action is its ability to interfere with the activation of nuclear factor-kappa B (NF-κB).[1][6][7] NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, Mesalamine effectively downregulates the inflammatory response at a transcriptional level.[7]

-

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): Mesalamine is an agonist of PPAR-γ, a nuclear receptor highly expressed in the colonic epithelium.[2][8] Activation of PPAR-γ has potent anti-inflammatory effects, including the inhibition of NF-κB signaling and the promotion of intestinal epithelial cell differentiation and barrier function.[2][8]

-

Antioxidant Activity: Mesalamine possesses antioxidant properties, enabling it to scavenge reactive oxygen species (ROS).[9] Oxidative stress is a significant contributor to tissue damage in the inflamed mucosa of IBD patients. By neutralizing free radicals, Mesalamine helps to mitigate this damage.

-

Induction of Regulatory T Cells (Tregs): Recent evidence suggests that Mesalamine may promote the induction of colonic Tregs by activating the aryl hydrocarbon receptor (AhR).[10] Tregs play a critical role in maintaining immune homeostasis and suppressing excessive inflammatory responses.

Quantitative Data on Mesalamine's Bioactivity

While the qualitative mechanisms of Mesalamine are well-documented, specific quantitative data such as IC50 and Ki values for its primary targets are not consistently reported in publicly available literature. The following tables summarize the available quantitative information from in vitro and clinical studies.

| Parameter | Value | Target/Assay | Source |

| IC50 (Hydrogen Peroxide) | 2.2 μmol/L | Radical Scavenging Activity | [9] |

| IC50 (Hypochlorite) | 35.7 μmol/L | Radical Scavenging Activity | [9] |

| TNF-α Release Inhibition | Significant at 5-50 mM | Lipopolysaccharide-stimulated THP-1 cells | [11] |

Table 1: In Vitro Bioactivity of Mesalamine

| Endpoint | Mesalamine Dose | Outcome | Study Population | Source |

| Clinical Remission | 2.4 g/day | 42% remission rate (vs. 24% for placebo) | Mild to moderate ulcerative colitis | [4] |

| Clinical and Endoscopic Remission | 4.8 g/day | Superior to 2.4 g/day in some subgroups | Mild to moderate ulcerative colitis | [4] |

| Maintenance of Remission | 1.5 g/day | 78.9% relapse-free at 6 months (vs. 58.3% for placebo) | Ulcerative colitis in remission | [3] |

| Mucosal Healing | 4.8 g/day | 80% mucosal healing rate at week 6 (vs. 68% for 2.4 g/day ) | Mild to moderate ulcerative colitis | [4] |

| Physician Global Assessment of Treatment Benefit | 2 g/day | 79% of patients showed benefit (vs. 54% for placebo) | Mild to moderate ulcerative colitis | [12] |

| Physician Global Assessment of Treatment Benefit | 4 g/day | 84% of patients showed benefit (vs. 54% for placebo) | Mild to moderate ulcerative colitis | [12] |

| Endoscopic Improvement | 2 g/day | Statistically significant improvement vs. placebo | Mild to moderate ulcerative colitis | [12] |

| Endoscopic Improvement | 4 g/day | Statistically significant improvement vs. placebo | Mild to moderate ulcerative colitis | [12] |

Table 2: Summary of Clinical Efficacy Data for Oral Mesalamine in Ulcerative Colitis

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and methodologies discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Mesalamine's multifaceted signaling pathways in intestinal epithelial cells.

Caption: General experimental workflow for in vitro evaluation of Mesalamine's mechanism.

Experimental Protocols

Detailed experimental protocols for Mesalamine are often specific to the research laboratory and the particular study. However, the following sections outline the general methodologies for key experiments used to elucidate its mechanism of action.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of Mesalamine on COX-1 and COX-2 activity.

General Protocol:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer containing a heme cofactor is prepared.

-

Inhibitor Incubation: Varying concentrations of Mesalamine (and a vehicle control) are pre-incubated with the COX enzyme for a specified time at a controlled temperature (e.g., 25°C).

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Detection: The production of prostaglandin (B15479496) G2 (PGG2), the initial product of the COX reaction, is measured. This can be done using:

-

Colorimetric methods: A chromogen is used that changes color in the presence of the peroxidase activity of COX. The absorbance is read using a spectrophotometer.

-

Fluorometric methods: A fluorogenic probe is used that fluoresces upon oxidation by the peroxidase component of COX. Fluorescence is measured using a fluorometer.

-

-

Data Analysis: The percentage of inhibition at each Mesalamine concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

NF-κB Reporter Gene Assay

Objective: To quantify the effect of Mesalamine on NF-κB transcriptional activity.

General Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., human embryonic kidney 293 (HEK293) or a colon cancer cell line) is cultured. Cells are transiently transfected with two plasmids:

-

A reporter plasmid containing multiple copies of an NF-κB response element upstream of a reporter gene (e.g., firefly luciferase).

-

A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.

-

-

Treatment: After transfection, cells are pre-treated with various concentrations of Mesalamine or a vehicle control for a defined period.

-

Stimulation: Cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), to induce NF-κB activation.

-

Cell Lysis and Reporter Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold induction of NF-κB activity by the stimulus in the presence and absence of Mesalamine is then calculated.

PPAR-γ Transactivation Assay

Objective: To determine the ability of Mesalamine to activate PPAR-γ.

General Protocol:

-

Cell Culture and Transfection: Cells are co-transfected with:

-

An expression vector for human PPAR-γ.

-

A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).

-

A control plasmid for normalization.

-

-

Treatment: Transfected cells are treated with various concentrations of Mesalamine, a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

-

Cell Lysis and Reporter Assay: Similar to the NF-κB assay, cells are lysed, and the reporter gene activity is measured and normalized.

-

Data Analysis: The fold activation of PPAR-γ by Mesalamine is calculated relative to the vehicle control.

In Vivo Model of Colitis

Objective: To evaluate the efficacy of Mesalamine in a preclinical model of IBD.

General Protocol:

-

Induction of Colitis: Colitis is induced in rodents (mice or rats) using chemical inducers such as:

-

Dextran Sodium Sulfate (DSS): Administered in drinking water, it disrupts the intestinal epithelial barrier, leading to inflammation.

-

Trinitrobenzene Sulfonic Acid (TNBS): Administered via intrarectal instillation, it elicits a T-cell-mediated immune response.

-

-

Treatment: Animals are treated with Mesalamine (typically via oral gavage or in the diet) or a vehicle control, either prophylactically or therapeutically.

-

Assessment of Disease Activity: Disease severity is monitored daily by recording:

-

Body weight loss.

-

Stool consistency.

-

Presence of blood in the stool (hemoccult).

-

A Disease Activity Index (DAI) score is calculated based on these parameters.

-

-

Endpoint Analysis: At the end of the study, animals are euthanized, and the colon is collected for:

-

Macroscopic scoring: Colon length (shortening is a sign of inflammation), presence of edema, ulcerations, and adhesions.

-

Histological analysis: Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration, crypt damage, and epithelial ulceration.

-

Myeloperoxidase (MPO) assay: To quantify neutrophil infiltration in the colonic tissue.

-

Cytokine analysis: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the colonic tissue via ELISA or qPCR.

-

Conclusion

Mesalamine remains a first-line therapy for mild to moderate ulcerative colitis due to its favorable safety profile and its multifaceted mechanism of action that targets key inflammatory pathways within the intestinal mucosa.[2][4] While its precise molecular interactions and their quantitative parameters require further elucidation, the existing body of evidence clearly demonstrates its ability to inhibit the production of inflammatory mediators, modulate crucial transcription factors like NF-κB and PPAR-γ, and exert antioxidant effects. Future research focusing on more detailed quantitative analysis of its interactions with its molecular targets will further refine our understanding of this important therapeutic agent and may pave the way for the development of novel, more targeted therapies for inflammatory bowel disease.

References

- 1. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mesalamine in the treatment and maintenance of remission of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PPARgamma as a new therapeutic target in inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scholars.northwestern.edu [scholars.northwestern.edu]

The Role of Mesalamine in the Inhibition of the NF-κB Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mesalamine, or 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its therapeutic efficacy is largely attributed to its potent anti-inflammatory properties. A critical mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of genes involved in inflammation and immune responses. This technical guide provides an in-depth exploration of the molecular mechanisms through which mesalamine modulates NF-κB activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a crucial role in regulating the expression of numerous genes involved in inflammation, immunity, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers, most commonly a heterodimer of p65 (RelA) and p50 subunits, are sequestered in the cytoplasm in an inactive state by a family of inhibitory proteins known as inhibitors of κB (IκB), with IκBα being the most prominent.[2]

Activation of the canonical NF-κB pathway is initiated by various pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1).[3][4] These stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[2] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB subunits, permitting their translocation into the nucleus.[3] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby perpetuating the inflammatory cascade.[1][5]

Mesalamine's Mechanisms of NF-κB Inhibition

Mesalamine exerts its anti-inflammatory effects by targeting the NF-κB pathway at multiple levels. The primary mechanisms include blocking IκBα degradation, inhibiting the transactivating capacity of the p65 subunit, and activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), which itself has NF-κB antagonistic properties.[3][4][5][6]

Inhibition of IκBα Degradation

Several studies have demonstrated that mesalamine can prevent the degradation of IκBα.[3] By stabilizing the IκBα-NF-κB complex in the cytoplasm, mesalamine effectively blocks the nuclear translocation of NF-κB and subsequent activation of pro-inflammatory genes.[3] This effect is thought to be mediated, at least in part, by the inhibition of the IKK complex, which is responsible for the critical phosphorylation step that marks IκBα for degradation.[7] In young adult mouse colon (YAMC) cells, mesalamine was shown to inhibit TNF-α-stimulated phosphorylation of IκBα.[7]

Inhibition of RelA/p65 Phosphorylation

Beyond preventing nuclear translocation, mesalamine can also inhibit the transcriptional activity of NF-κB that has already entered the nucleus. The transactivating capacity of the RelA/p65 subunit is regulated by phosphorylation.[4] Research has shown that mesalamine can inhibit IL-1-stimulated RelA/p65 phosphorylation.[4] This action occurs without preventing IκBα degradation or the nuclear translocation and DNA binding of NF-κB, indicating a distinct, secondary mechanism of inhibition that directly modulates the ability of p65 to activate transcription.[4]

Activation of PPAR-γ

Mesalamine is known to be an activator of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with intrinsic anti-inflammatory properties.[5][6] Activated PPAR-γ can interfere with the NF-κB pathway through several mechanisms, including competing for limited transcriptional co-activators and directly interacting with NF-κB components to prevent their binding to DNA. Mesalamine's ability to activate PPAR-γ provides an indirect but potent route for suppressing NF-κB-mediated inflammation.[5][6] This dual action on both NF-κB and PPAR-γ contributes significantly to its therapeutic effect in the gut.[5]

Quantitative Data on Mesalamine's Inhibitory Activity

The following tables summarize quantitative data from various studies investigating the effects of mesalamine on the NF-κB pathway and related markers.

Table 1: In Vitro Studies on NF-κB Inhibition

| Cell Line | Stimulus | Mesalamine Concentration | Observed Effect | Reference |

| Caco-2 | Interleukin-1 (IL-1) or Phorbol Myristate Acetate (PMA) | 5–40 mM | Dose-dependent inhibition of NF-κB transcriptional activity. | [8] |

| Caco-2 | IL-1 | 16 mM | Half-maximal inhibition of NF-κB reporter gene activity. | [9] |

| Caco-2 | IL-1 | 40 mM | Maximal inhibition of NF-κB reporter gene activity. | [9] |

| Mouse Colonocytes | TNF-α | 50 mM | Inhibition of TNF-α-stimulated IκBα degradation and NF-κB activation. | [8] |

| HT-29 | - | 30 mM | Induction of PPAR-γ mRNA and protein expression. | [6] |

Table 2: Clinical and In Vivo Data

| Study Population | Mesalamine Dosage | Outcome Measure | Result | Reference |

| 20 patients with moderately active ulcerative colitis | Not specified | NF-κB activation in mucosal biopsies | Strong abrogation of NF-κB activation after 8 weeks of therapy. | [1][7] |

| Wild-type mice | 50 mg/kg per day for 2 weeks | Proportion of regulatory T cells (Tregs) in the colon | Increased accumulation of Tregs, an anti-inflammatory effect. | [10] |

| Patients with quiescent ulcerative colitis | Increase of 2.4 g/day | Fecal Calprotectin (FC) | Significant reduction in FC concentrations. | [11] |

Key Experimental Protocols

This section provides detailed methodologies for common assays used to investigate the effect of mesalamine on the NF-κB pathway.

Western Blot for IκBα Degradation and p65 Nuclear Translocation

This protocol is used to determine the protein levels of IκBα in the cytoplasm and p65 in nuclear extracts, assessing the inhibitory effect of mesalamine on IκBα degradation and p65 translocation.

1. Cell Culture and Treatment:

-

Seed cells (e.g., Caco-2, HT-29) and grow to 70-90% confluency.

-

Pre-treat cells with various concentrations of mesalamine for a specified time (e.g., 1 hour).

-

Stimulate cells with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes). Include untreated and vehicle-treated controls.

2. Cytoplasmic and Nuclear Fractionation: [12]

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in an ice-cold hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA) with protease and phosphatase inhibitors.

-

Lyse the cell membrane by adding a detergent (e.g., NP-40) and vortexing.

-

Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.

-

Wash the nuclear pellet and resuspend in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA) to lyse the nuclei.

-

Centrifuge at high speed to collect the supernatant, which is the nuclear extract.

3. Protein Quantification:

-

Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.

4. SDS-PAGE and Electrotransfer:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting: [12]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-IκBα for cytoplasmic extracts, anti-p65 for nuclear extracts). Use antibodies for loading controls (e.g., anti-GAPDH for cytoplasm, anti-Lamin B1 for nucleus).

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

6. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.[13]

1. Nuclear Extract Preparation:

-

Prepare nuclear extracts from control and mesalamine-treated cells as described in the Western Blot protocol (Section 4.1, step 2).

2. Probe Labeling:

-

Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').[14]

-

Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

3. Binding Reaction: [14]

-

In a reaction tube, combine the nuclear extract (e.g., 5-10 µg), a binding buffer (containing poly(dI-dC) to block non-specific binding), and the labeled probe.

-

For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm binding specificity. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., anti-p65) to identify the specific complex.

-

Incubate at room temperature for 20-30 minutes.

4. Electrophoresis:

-

Load the reaction mixtures onto a native (non-denaturing) polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

5. Detection:

-

Transfer the gel to a nylon membrane (for biotin-labeled probes) or dry the gel (for radioactive probes).

-

Detect the signal using a chemiluminescent substrate and imager (for biotin) or by autoradiography (for ³²P). A "shifted" band represents the NF-κB-DNA complex.

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay quantifies the ability of NF-κB to act as a transcription factor.[15]

1. Plasmid Transfection:

-

Co-transfect cells (e.g., HEK293) with two plasmids:

-

A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.

-

A control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV). This is used to normalize for transfection efficiency and cell viability.[15]

-

2. Cell Treatment:

-

After 24-48 hours to allow for plasmid expression, treat the cells with mesalamine followed by an NF-κB stimulus (e.g., TNF-α) as described previously.

3. Cell Lysis:

-

Wash the cells with PBS and lyse them using a passive lysis buffer provided with a dual-luciferase assay kit.

4. Luciferase Activity Measurement: [15]

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Use an automated injector in a microplate reader to first inject the firefly luciferase substrate and measure the luminescence.

-

Subsequently, inject a second reagent that quenches the firefly signal and activates the Renilla luciferase, then measure the second luminescent signal.

5. Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each sample.

-

Normalize the results to the stimulated control to determine the percentage of inhibition by mesalamine.

Conclusion

Mesalamine is a multifaceted anti-inflammatory agent that effectively suppresses the pro-inflammatory NF-κB signaling pathway. Its inhibitory actions are comprehensive, targeting the pathway at multiple checkpoints: preventing the degradation of the inhibitory protein IκBα, directly inhibiting the transcriptional activity of the p65 subunit, and leveraging the antagonistic effects of PPAR-γ activation. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the precise molecular interactions between mesalamine and the NF-κB cascade. A thorough understanding of these mechanisms is crucial for optimizing current therapeutic strategies and for the development of novel anti-inflammatory drugs targeting this critical pathway.

References

- 1. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of interleukin-1-stimulated NF-kappaB RelA/p65 phosphorylation by mesalamine is accompanied by decreased transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Mesalamine? [synapse.patsnap.com]

- 6. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of Action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Mesalazine in the Chemoprevention of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection of NF-κB DNA-binding activity of EpCs and MPs using an electrophoretic mobility shift assay (EMSA) [bio-protocol.org]

- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

PPAR-gamma Activation by Mezilamine in Colon Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in the regulation of cellular proliferation, differentiation, and apoptosis.[1][2] In the context of colorectal cancer (CRC), PPAR-γ is highly expressed in the colonic mucosa and in various colon cancer cell lines.[1][3] Activation of PPAR-γ has been demonstrated to exert anti-neoplastic effects, making it a promising target for CRC prevention and treatment.[1][3] Mezilamine, also known as mesalazine or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory agent commonly used in the treatment of inflammatory bowel disease.[4][5] Emerging evidence has highlighted its role as a PPAR-γ activator, contributing to its chemopreventive properties in colon cancer.[3][6] This technical guide provides an in-depth overview of the activation of PPAR-γ by this compound in colon cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on colon cancer cells, with a focus on PPAR-γ-mediated pathways.

Table 1: Effect of this compound on Cell Proliferation and Cell Cycle in Colon Cancer Cell Lines

| Cell Line | This compound Concentration | Treatment Duration | Effect on Cell Proliferation | Cell Cycle Arrest | Reference |

| HT-29 | 50 mM | 72 hours | ~50% decrease | G1/G0 arrest | [6] |

| Caco-2 | 10-50 mM | 48 hours | Dose-dependent decrease | Not specified | [6] |

| HCT-116 | 10-50 mM | 48 hours | Dose-dependent decrease | G1/G0 arrest | [6] |

Table 2: this compound-Induced PPAR-γ Activation and Downstream Effects in HT-29 Colon Cancer Cells

| Parameter | This compound Concentration | Treatment Duration | Fold Change/Effect | Reference |

| PPAR-γ Activity (reporter gene) | 30 mM | Not specified | ~3-fold increase | [3] |

| PTEN Protein Expression | 40 mM | 8 hours | ~1.6-fold increase | [6] |

| Caspase-3 Activity | Not specified | Not specified | Significant increase | [1] |

| Survivin Protein Expression | 30-50 mM | 48 hours | Dose-dependent decrease (~13-15%) | [6] |

| Xiap Protein Expression | 30-50 mM | 48 hours | Dose-dependent decrease (~27-40%) | [6] |

Signaling Pathways

The activation of PPAR-γ by this compound initiates a cascade of molecular events that ultimately lead to anti-proliferative and pro-apoptotic effects in colon cancer cells.

References

- 1. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The evolution and elaboration of vertebrate neural crest cells [utmb-ir.tdl.org]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

A Technical Guide to the In Vitro Antioxidant Properties of 5-Aminosalicylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine, is a cornerstone therapy for inflammatory bowel disease (IBD).[1] While its anti-inflammatory effects are well-documented, a significant body of evidence points to its potent antioxidant properties as a key mechanism of action.[1][2] Oxidative stress, driven by an overproduction of reactive oxygen species (ROS), is a critical factor in the pathogenesis of IBD, causing damage to cellular macromolecules and amplifying the inflammatory cascade.[2] This technical guide provides an in-depth review of the in vitro antioxidant capabilities of 5-ASA, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated cellular pathways.

Core Mechanisms of Antioxidant Action

5-ASA combats oxidative stress through a multi-pronged approach, acting as a direct scavenger of free radicals, an inhibitor of lipid peroxidation, and a modulator of key cellular signaling pathways.

Direct Free Radical Scavenging

In vitro studies have consistently demonstrated that 5-ASA is a potent scavenger of a wide range of biologically relevant free radicals.[2][3] This is considered a major pathway for its pharmacological action against inflammatory conditions.[3]

-

Hydroxyl Radical (•OH): 5-ASA effectively scavenges the hydroxyl radical, one of the most toxic and reactive oxygen species capable of causing significant tissue and DNA damage.[4][5] This action has been demonstrated in vitro where 5-ASA was exposed to oxygen-derived free radicals generated by the Fenton reaction.[4]

-

Superoxide (B77818) Anion (O₂⁻•): The drug has been shown to mediate the decomposition of the superoxide anion radical.[2] By neutralizing this radical, 5-ASA helps prevent the formation of other downstream ROS.

-

Other Radicals and Oxidants: 5-ASA efficiently scavenges radicals of various biomolecules and has been shown to react with haloperoxyl, lipid peroxyl, and glutathiyl radicals.[3] Furthermore, it possesses the ability to decompose oxidants produced by neutrophils, such as hypochlorous acid.[2]

Inhibition of Lipid Peroxidation

5-ASA demonstrates a significant ability to protect cellular membranes from oxidative degradation. It effectively inhibits the peroxidation of red cell membrane lipids, a process measured by the reduction in malondialdehyde (MDA) production.[6] This protective effect is observed at clinically relevant concentrations (10⁻⁵-10⁻³ M).[6] Its unique water-soluble nature allows it to associate with the membrane surface, where it can act as a chain-breaking antioxidant, halting peroxidation initiated both within the membrane and from the surrounding aqueous environment.[7]

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, 5-ASA exerts its antioxidant effects by influencing intracellular signaling pathways that regulate inflammation and cell survival. Preclinical in vitro studies show that its antineoplastic properties are linked to reducing oxidative stress and inhibiting cell proliferation.[8]

-

PPAR-γ Activation: 5-ASA is known to enhance the expression and activity of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ).[8][9][10] Activation of PPAR-γ is a key mechanism for its anti-inflammatory and antineoplastic effects.[10][11]

-

PI3K/Akt Signaling: A crucial finding is that the antioxidant properties of 5-ASA inhibit the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[9] By reducing ROS levels in colonic progenitor cells, 5-ASA enhances the activity of the tumor suppressor PTEN (phosphatase and tensin homolog), which in turn attenuates PI3K/Akt signaling.[9] This suggests that 5-ASA's antioxidant function is the predominant mechanism for its chemopreventive effects.[9]

Quantitative Data on Antioxidant Activity

The following tables summarize the quantitative results from various in vitro antioxidant assays performed on 5-ASA.

Table 1: General Free Radical Scavenging Activity of 5-ASA

| Assay | Concentration(s) | Radical Scavenging Activity (%) | Source |

|---|---|---|---|

| DPPH | 0.1 - 1.0 mM | 85-90% | [12] |

| DPPH | 0.20 - 0.41 mM | 80-85% | [12] |

| ABTS | 0.04 mM | ~100% |[12] |

Table 2: Inhibition of Lipid Peroxidation by 5-ASA

| System | Concentration(s) | Effect | Source |

|---|---|---|---|

| Red Cell Membrane | 10⁻⁵ - 10⁻³ M | Significant inhibition of malondialdehyde (MDA) production | [6] |

| Intestinal Brush Border Membrane | Not specified | More effective than tocopherol against aqueous oxidant AAPH | [7] |

| Intestinal Brush Border Membrane | Not specified | Similarly effective as tocopherol against membrane oxidant AMVN |[7] |

Table 3: Effects on Cellular ROS and Related Enzymes

| Cell Line | Condition | Treatment | Effect | Source |

|---|---|---|---|---|

| IEC-6 | Indomethacin-induced injury | 5-ASA (dose-dependent) | Reduces intracellular ROS content | [13][14] |

| IEC-6 | Indomethacin-induced injury | 5-ASA | Augments suppressed Superoxide Dismutase 2 (SOD2) activity | [13][14] |

| Colonic Crypts | H₂O₂ stimulation | 5-ASA | Reduces ROS levels in lower crypt progenitor cells |[9] |

Detailed Experimental Protocols

The following are standardized protocols for key in vitro assays used to evaluate the antioxidant properties of 5-ASA.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[15]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.2 mg/mL or ~0.5 mM) in methanol (B129727) or ethanol (B145695). Store in the dark.[15][16]

-

Prepare a working solution of DPPH by diluting the stock solution with the same solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[15]

-

Prepare various concentrations of 5-ASA in the chosen solvent.

-

Ascorbic acid or Trolox is typically used as a positive control.[16]

-

-

Assay Procedure:

-

In a microplate well or cuvette, add a specific volume of the 5-ASA solution (e.g., 0.5 mL).[15]

-

Add a larger volume of the DPPH working solution (e.g., 3.0 mL).[15]

-

Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[15]

-

Prepare a blank sample containing only the solvent and the DPPH working solution.

-

-

Measurement and Calculation:

-

Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.[17]

-

The scavenging activity is calculated using the formula:

-

% Inhibition = [(A₀ - A₁) / A₀] x 100, where A₀ is the absorbance of the blank and A₁ is the absorbance of the sample.[16]

-

-

The IC₅₀ value (the concentration of 5-ASA required to scavenge 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the concentration.[16]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[18][19]

-

Reagent Preparation:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.[20]

-

To generate the radical cation, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[18][20]

-

Before use, dilute the ABTS•⁺ solution with a suitable buffer (e.g., PBS pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[19][21]

-

Prepare various concentrations of 5-ASA and a positive control (Trolox).

-

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the decrease in absorbance at 734 nm.[18]

-

The scavenging activity is calculated using the same inhibition formula as the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Superoxide Anion (O₂⁻•) Scavenging Assay

This assay typically uses a non-enzymatic system, such as phenazine (B1670421) methosulfate-NADH (PMS-NADH), to generate superoxide radicals, which then reduce nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product.[22]

-

Reagent Preparation:

-

Prepare solutions of Tris-HCl buffer (e.g., 16 mM, pH 8.0), NBT (e.g., 0.3 mM), NADH (e.g., 0.936 mM), and PMS (e.g., 0.12 mM).[22]

-

Prepare various concentrations of 5-ASA.

-

-

Assay Procedure:

-

In a tube or well, mix the Tris-HCl buffer, NBT solution, NADH solution, and the 5-ASA sample.

-

Initiate the reaction by adding the PMS solution.

-

Incubate at room temperature (e.g., 25°C) for a set time (e.g., 5 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the colored formazan product at 560 nm.[22]

-

The presence of 5-ASA will inhibit the reduction of NBT, leading to a lower absorbance.

-

Calculate the percentage of superoxide radical scavenging using the inhibition formula.

-

Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

This assay is based on the Fenton reaction, where Fe²⁺ and H₂O₂ generate hydroxyl radicals that degrade the sugar 2-deoxyribose. This degradation is measured colorimetrically.

-

Reagent Preparation:

-

Prepare solutions of phosphate (B84403) buffer (e.g., 50 mM, pH 7.4), 2-deoxyribose (e.g., 2.8 mM), FeCl₃ (e.g., 0.1 mM), EDTA (e.g., 0.1 mM), H₂O₂ (e.g., 1.0 mM), ascorbic acid (to initiate the reaction), thiobarbituric acid (TBA), and trichloroacetic acid (TCA).[23]

-

Prepare various concentrations of 5-ASA. Mannitol is often used as a standard scavenger.[24]

-

-

Assay Procedure:

-

Combine the buffer, FeCl₃, EDTA, H₂O₂, 2-deoxyribose, and the 5-ASA sample in a reaction tube.

-

Initiate the reaction by adding ascorbic acid.

-

Incubate at a set temperature (e.g., 37°C) for a specific duration (e.g., 1 hour).

-

Stop the reaction by adding TCA and TBA solutions.

-

Heat the mixture (e.g., in a boiling water bath for 15 minutes) to develop a pink chromogen.

-

-

Measurement and Calculation:

-

After cooling, measure the absorbance of the pink solution at 532 nm.

-

The scavenging of hydroxyl radicals by 5-ASA prevents the degradation of deoxyribose, resulting in less color formation.[24]

-

Calculate the percentage of inhibition.

-

Conclusion

The in vitro evidence strongly supports the role of 5-aminosalicylic acid as a potent and versatile antioxidant. Its ability to directly scavenge harmful reactive oxygen species, inhibit lipid peroxidation, and modulate critical cellular signaling pathways like PI3K/Akt underscores the importance of this function in its therapeutic efficacy, particularly in diseases characterized by high oxidative stress such as IBD. The detailed protocols provided herein offer a standardized framework for researchers to further investigate and quantify the antioxidant properties of 5-ASA and its derivatives, aiding in the development of novel therapeutic strategies.

References

- 1. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Free radical scavenging reactions of sulfasalazine, 5-aminosalicylic acid and sulfapyridine: mechanistic aspects and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical evidence supporting the radical scavenger mechanism of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Inhibition of red cell membrane lipid peroxidation by sulphasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-oxidant properties of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant Properties of Mesalamine in Colitis Inhibit Phosphoinositide 3-Kinase Signaling in Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. iomcworld.com [iomcworld.com]

- 17. mdpi.com [mdpi.com]

- 18. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. protocols.io [protocols.io]

- 21. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iosrjournals.org [iosrjournals.org]

- 23. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Chemical Properties of Mesalamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Mesalamine, also known as 5-aminosalicylic acid (5-ASA). Mesalamine is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2][3] Its therapeutic effect is primarily localized to the colonic mucosa, where it exerts an anti-inflammatory action.[1] This document details established synthetic routes, key chemical and physical characteristics, and the pharmacological mechanism of action of Mesalamine.

Chemical Properties of Mesalamine

A summary of the key chemical and physical properties of Mesalamine is presented in Table 1. This data is essential for formulation development, analytical method development, and understanding its pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 153.14 g/mol | --INVALID-LINK-- |

| IUPAC Name | 5-amino-2-hydroxybenzoic acid | --INVALID-LINK-- |

| CAS Number | 89-57-6 | --INVALID-LINK-- |

| Melting Point | 283 °C (541 °F) | --INVALID-LINK-- |

| Solubility | Slightly soluble in water and alcohol; more soluble in hot water and soluble in hydrochloric acid. | --INVALID-LINK-- |

| pKa | Not explicitly found in the provided search results. | |

| LogP | 1.3 | --INVALID-LINK-- |

| Topological Polar Surface Area | 83.6 Ų | --INVALID-LINK-- |

| Stability | Unstable in the presence of water and light due to oxidation and light-catalyzed degradation. | --INVALID-LINK-- |

Synthesis of Mesalamine

Several synthetic routes for Mesalamine have been reported. Below are detailed protocols for two distinct methods.

1. Synthesis via Diazotization and Reduction

This classical approach involves the diazotization of sulfanilic acid, coupling with salicylic (B10762653) acid, and subsequent reduction of the resulting azo compound.

Experimental Protocol:

-

Step 1: Diazotization of Sulfanilic Acid.

-

In a reaction vessel, add water, sulfuric acid, and sulfanilic acid.

-

Cool the mixture.

-

Slowly add a solution of sodium nitrite (B80452) to the cooled mixture to form 4-diazobenzenesulfonic acid.[4]

-

-

Step 2: Azo Coupling with Salicylic Acid.

-

In a separate vessel, dissolve 2-hydroxybenzoic acid (salicylic acid) in an aqueous solution of sodium hydroxide (B78521).

-

Add the 4-diazobenzenesulfonic acid solution from Step 1 to the salicylic acid solution to yield 5-(p-sulfophenylazo)-2-hydroxybenzoic acid.[4]

-

-

Step 3: Reductive Cleavage.

-

The product from Step 2 is subjected to catalytic hydrogenation. A modified palladium catalyst and hydrogen gas are used to cleave the azo bond, yielding 5-aminosalicylic acid (Mesalamine).[4]

-

-

Step 4: Purification.

-

After the reaction, the crude Mesalamine is isolated by centrifugal separation.

-

The pH is adjusted with sulfuric acid to precipitate the product.

-

The precipitate is further purified by recrystallization. The patent suggests a purification step involving heating in water with activated carbon and a filter aid, followed by filtration and cooling.[4]

-

2. "Green" Synthesis from 2-chloro-5-nitrobenzoic acid

This one-pot method is presented as a more environmentally friendly approach to Mesalamine synthesis.[5]

Experimental Protocol:

-

Step 1: Hydrolysis of the Chloro Group.

-

2-chloro-5-nitrobenzoic acid is treated with an aqueous solution of potassium hydroxide (KOH) to convert the chloro group to a hydroxyl group, forming 2-hydroxy-5-nitrobenzoic acid.[5]

-

-

Step 2: Reduction of the Nitro Group.

-

The nitro group of 2-hydroxy-5-nitrobenzoic acid is then reduced to an amine using a palladium on carbon (Pd/C) catalyst and a hydrogen source. This step yields 5-aminosalicylic acid (Mesalamine).[5]

-

-

Step 3: Characterization.

-

The final product is characterized and confirmed by ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.[5]

-

Synthesis Workflow Diagram

Caption: Comparative workflows for the classical and green synthesis of Mesalamine.

Mechanism of Action

The precise mechanism of action of Mesalamine is not fully understood, but it is believed to exert a topical anti-inflammatory effect on the colonic epithelial cells.[6] The proposed mechanisms include:

-

Inhibition of Pro-inflammatory Mediators: Mesalamine is thought to block the cyclooxygenase (COX) and lipoxygenase pathways, which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[2][6][7] By inhibiting these pathways, Mesalamine reduces the production of these key inflammatory mediators in the colon.[6]

-

Modulation of Inflammatory Transcription Factors: Mesalamine has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the expression of pro-inflammatory cytokines.[7] Additionally, Mesalamine may activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), which has anti-inflammatory effects in the gut.[7]

Signaling Pathway Diagram

Caption: Proposed anti-inflammatory signaling pathways of Mesalamine.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered as a substitute for professional medical or scientific advice.

References

- 1. Mesalazine - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN117088784A - Synthesis method of mesalamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of Mesalamine? [synapse.patsnap.com]

Cellular Uptake and Metabolism of Mesalamine in Intestinal Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its therapeutic efficacy is primarily attributed to its local anti-inflammatory actions within the intestinal mucosa. A thorough understanding of the cellular mechanisms governing its uptake and metabolism in intestinal epithelial cells is critical for optimizing drug delivery, enhancing therapeutic outcomes, and minimizing systemic side effects. This technical guide provides an in-depth overview of the current knowledge on Mesalamine's intestinal cell transport and metabolic pathways, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Cellular Uptake Mechanisms

The entry of Mesalamine into intestinal epithelial cells is not solely dependent on passive diffusion but is a carrier-mediated process involving several transporter proteins. This active transport is crucial for achieving therapeutic intracellular concentrations.

Key Transporters Involved

Research has identified members of the Organic Anion-Transporting Polypeptide (OATP) family and the Sodium-coupled Monocarboxylate Transporter (SMCT) family as key players in the uptake of Mesalamine.

-

Organic Anion-Transporting Polypeptides (OATPs): Several OATP isoforms, which are expressed in the human intestine, have been shown to mediate Mesalamine uptake. Specifically, OATP1B1, OATP1B3, and OATP2B1 are involved in its transport.[1] Genetic variations within the SLCO1B1 gene, which encodes for the OATP1B1 transporter, can significantly alter uptake kinetics, potentially impacting individual patient response to the drug.[1]

-

Sodium-coupled Monocarboxylate Transporter 1 (SMCT1): In the colon, Mesalamine uptake is also facilitated by SMCT1 (encoded by the SLC5A8 gene). This transport is sodium-dependent.[2]

Conversely, studies have indicated that the common efflux transporters P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) are not significantly involved in the intestinal secretion of Mesalamine, suggesting that efflux is not a major limiting factor for its intracellular accumulation.[3]

Quantitative Data on Transporter Kinetics

The following tables summarize the key quantitative parameters for Mesalamine's interaction with its primary transporters.

Table 1: Kinetic Parameters of OATP-Mediated Mesalamine Uptake

| Transporter | Gene | Michaelis-Menten Constant (Km) | Notes | Reference |

|---|---|---|---|---|

| OATP1B1 | SLCO1B1 | 55.1 µM | Genetic variations in SLCO1B1 can reduce the Km value. | [1] |

| OATP1B3 | SLCO1B3 | - | Mediates Mesalamine uptake. | [1] |

| OATP2B1 | SLCO2B1 | - | Mediates Mesalamine uptake. |[1] |

Table 2: Kinetic Parameters of SMCT1-Mediated Mesalamine Uptake in Mouse Colon

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Michaelis-Menten Constant (Km) | 2.4 mM | Concentration at which the transport rate is half of the maximum. | [2] |

| Inhibitory Concentration (IC50) | 2.8 mM | Concentration of Mesalamine required to inhibit 50% of SMCT1-mediated nicotinate (B505614) uptake. |[2] |

Intracellular Metabolism

Once inside the intestinal epithelial cell, Mesalamine undergoes metabolic transformation, primarily through N-acetylation.

Primary Metabolic Pathway: N-Acetylation

The principal metabolic fate of Mesalamine within the intestinal mucosa is its conversion to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[4] This reaction is catalyzed by the enzyme N-acetyltransferase 1 (NAT1), which is present in the colonic epithelium. The resulting metabolite, N-Ac-5-ASA, is considered therapeutically inactive.

Secondary Metabolic Pathway: Cytochrome P450 Oxidation

While N-acetylation is the main route, recent in-vitro studies suggest that Mesalamine can also be a substrate for certain cytochrome P450 (CYP) enzymes. Specifically, CYP3A4 and CYP2D6 have been shown to metabolize Mesalamine.[5][6] Furthermore, Mesalamine may act as an inhibitor of CYP3A4 and CYP1A2, indicating a potential for drug-drug interactions with other medications metabolized by these enzymes.[5][6]

Role of Gut Microbiota

It is also important to note that gut microbiota can contribute to the metabolism of Mesalamine, with some bacterial species capable of N-acetylation. This microbial metabolism can diminish the availability of the active drug in the colon.[7]

Signaling Pathways and Visualizations

The following diagrams illustrate the key processes of Mesalamine uptake and metabolism in an intestinal epithelial cell and a typical experimental workflow.

Caption: Cellular uptake and metabolism of Mesalamine in intestinal cells.

Caption: Workflow for in-vitro analysis of Mesalamine transport and metabolism.

Experimental Protocols

Protocol: Caco-2 Cell Permeability Assay for Mesalamine

This protocol outlines the steps to assess the permeability of Mesalamine across a Caco-2 cell monolayer, a standard in-vitro model of the human intestinal epithelium.[8][9][10]

1. Cell Culture:

- Seed Caco-2 cells at a density of 6 x 104 cells/cm2 onto collagen-coated polycarbonate Transwell® inserts (e.g., 12-well format, 0.4 µm pore size).

- Culture the cells for 21-25 days in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Replace the medium every 2-3 days.

- Maintain the cells in an incubator at 37°C with 5% CO2 and 95% humidity.

2. Monolayer Integrity Check:

- Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter (e.g., Millicell® ERS-2).

- Monolayers are considered confluent and ready for transport studies when TEER values are >250 Ω·cm2.

3. Transport Experiment:

- Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

- To measure apical-to-basolateral (A-B) transport, add Mesalamine solution (e.g., 100 µM in transport buffer) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

- To measure basolateral-to-apical (B-A) transport, add Mesalamine solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

- Incubate the plates at 37°C on an orbital shaker.

- Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and immediately replace with an equal volume of fresh, pre-warmed transport buffer.

- Collect a sample from the donor compartment at the beginning and end of the experiment to confirm initial concentration and stability.

4. Sample Analysis:

- Analyze the concentration of Mesalamine in the collected samples using a validated LC-MS/MS method (see Protocol 5.2).

5. Data Calculation:

- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

- Papp = (dQ/dt) / (A * C0)

- Where dQ/dt is the steady-state flux (µmol/s), A is the surface area of the insert (cm2), and C0 is the initial concentration in the donor compartment (µmol/cm3).

- Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the involvement of active efflux.

Protocol: Quantification of Mesalamine and N-Ac-5-ASA by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of Mesalamine and its primary metabolite in samples from in-vitro assays.[11][12]

1. Sample Preparation:

- To 100 µL of sample (from permeability assay or cell lysate), add 20 µL of an internal standard (IS) solution (e.g., Mesalamine-d3).

- Perform protein precipitation by adding 300 µL of acetonitrile (B52724). Vortex and centrifuge at 10,000 x g for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., HyPURITY C18, 150 x 4.6 mm, 5 µm).

- Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (e.g., 85:15 v/v).

- Flow Rate: 0.6 mL/min.

- Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Example MRM Transitions (Negative Mode):

- Mesalamine: m/z 152.0 → 108.0

- N-Ac-5-ASA: m/z 194.2 → 149.9

- Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

4. Data Analysis:

- Construct calibration curves by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

- Determine the concentration of Mesalamine and N-Ac-5-ASA in the unknown samples by interpolation from the calibration curve.

Protocol: In-Vitro Metabolism using Human Intestinal Microsomes

This protocol is designed to assess the metabolic stability and pathway of Mesalamine in the intestine.

1. Incubation Mixture Preparation:

- Prepare an incubation mixture containing:

- Human intestinal microsomes (e.g., 0.5 mg/mL protein).

- NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

- Phosphate buffer (100 mM, pH 7.4).

- Pre-incubate the mixture at 37°C for 5 minutes.

2. Metabolic Reaction:

- Initiate the reaction by adding Mesalamine (e.g., final concentration of 1-10 µM).

- Incubate at 37°C with shaking.

- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

- Stop the reaction in the aliquots by adding an equal volume of ice-cold acetonitrile containing an internal standard.

3. Sample Processing and Analysis:

- Centrifuge the samples to pellet the protein.

- Analyze the supernatant for the disappearance of the parent drug (Mesalamine) and the formation of metabolites (N-Ac-5-ASA and potential oxidative metabolites) using a validated LC-MS/MS method (Protocol 5.2).

4. Data Analysis:

- Plot the natural logarithm of the percentage of Mesalamine remaining versus time.

- Calculate the in-vitro half-life (t1/2) from the slope of the linear regression line (k): t1/2 = 0.693 / k.

- Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

References

- 1. Role of organic anion-transporting polypeptides for cellular mesalazine (5-aminosalicylic acid) uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transport characteristics of 5-aminosalicylic acid into colonic epithelium: Involvement of sodium-coupled monocarboxylate transporter SMCT1-mediated transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transport studies with 5-aminosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CHARACTERIZATION OF HUMAN CYP450 ISOZYMES RESPONSIBLE FOR THE IN VITRO OXIDATIVE METABOLISM OF MESALAMINE USED FOR COLITIS | CBU International Conference Proceedings [ojs.journals.cz]

- 6. researchgate.net [researchgate.net]

- 7. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ICI Journals Master List [journals.indexcopernicus.com]

Pharmacodynamics of Mezilamine in preclinical models

Dear Researcher,

Following a comprehensive search for preclinical pharmacodynamic data on "Mezilamine," we were unable to locate any scientific literature or data corresponding to this name. Our search algorithms consistently returned results for Mesalamine (also known as 5-aminosalicylic acid or 5-ASA), a well-documented anti-inflammatory agent used in the treatment of inflammatory bowel disease.

It is possible that "this compound" may be a typographical error.

Could you please confirm if your topic of interest is indeed Mesalamine ?

If you confirm that you would like to proceed with a report on Mesalamine , we are prepared to deliver an in-depth technical guide that will adhere to all your specified requirements, including:

-

Quantitative Data Tables: Summarizing receptor binding affinities, enzyme inhibition constants, and in vivo efficacy from various preclinical models.

-

Detailed Experimental Protocols: Outlining the methodologies used in key preclinical studies.

-

Custom Visualizations: Graphviz diagrams of signaling pathways and experimental workflows.

We await your clarification to ensure the final content is accurate and meets your research needs.

Mezilamine's Impact on Prostaglandin and Leukotriene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mezilamine, also known as mesalamine or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD). Its therapeutic efficacy is largely attributed to its ability to modulate the production of potent lipid mediators of inflammation, namely prostaglandins (B1171923) and leukotrienes. This technical guide provides an in-depth analysis of this compound's mechanism of action on the synthesis of these eicosanoids, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways.

The synthesis of prostaglandins and leukotrienes originates from the enzymatic processing of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane. This complex network of biosynthetic pathways is collectively known as the arachidonic acid cascade. Two primary enzymatic pathways are involved: the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins, and the lipoxygenase (LOX) pathway, which results in the synthesis of leukotrienes. This compound exerts its anti-inflammatory effects by inhibiting key enzymes in both of these pathways.[1][2]

Mechanism of Action of this compound

This compound's primary mechanism of action involves the inhibition of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, thereby reducing the synthesis of prostaglandins and leukotrienes, respectively.[1][2][3] This dual inhibitory action contributes to its effectiveness in mitigating the inflammatory processes characteristic of IBD.

Effect on Prostaglandin (B15479496) Synthesis

This compound has been shown to inhibit the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins including the pro-inflammatory prostaglandin E2 (PGE2).[4][5] While it is established that this compound inhibits COX enzymes, specific IC50 values for its effect on the two main isoforms, COX-1 and COX-2, are not consistently reported in the available literature. However, studies have demonstrated a significant reduction in PGE2 production in the presence of this compound. For instance, in cultured rectal mucosa from patients with ulcerative colitis, 5-ASA was found to inhibit PGE2 production by 62%.[6] Another study noted that while 5-ASA did inhibit prostaglandin synthesis, it did so at high concentrations, and was a less potent inhibitor than traditional NSAIDs like indomethacin.[7]

Effect on Leukotriene Synthesis

This compound also demonstrates a significant inhibitory effect on the 5-lipoxygenase (5-LOX) pathway. This enzyme catalyzes the initial step in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting 5-LOX, this compound reduces the production of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which increase vascular permeability and cause bronchoconstriction.

Quantitative studies have provided more specific data on this compound's inhibition of the leukotriene pathway. In one study, 5-ASA was found to inhibit the formation of contractile leukotrienes (a mixture of LTC4 and LTD4) in isolated rat peritoneal cells with an IC50 value of 2.3 mM.[8] Another study investigating the effect of 5-ASA on intestinal macrophage chemotaxis induced by LTB4 reported an IC50 value of 0.24 mM.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory effects of this compound (5-ASA) on prostaglandin and leukotriene synthesis.

| Parameter | Value | Cell/System Type | Reference |

| Inhibition of Prostaglandin E2 Production | 62% | Cultured human rectal mucosa | [6] |

Table 1: Effect of this compound on Prostaglandin Synthesis

| Parameter | IC50 Value | Cell/System Type | Reference |

| Inhibition of Contractile Leukotriene Formation | 2.3 mM | Isolated rat peritoneal cells | [8] |

| Inhibition of LTB4-induced Macrophage Chemotaxis | 0.24 mM | Purified human intestinal macrophages |

Table 2: Effect of this compound on Leukotriene Synthesis and Action

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the arachidonic acid cascade and the points of inhibition by this compound.

Caption: Arachidonic Acid Cascade and this compound's Inhibition Points.

Caption: General Experimental Workflow for Assessing this compound's Inhibitory Activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the effect of compounds like this compound on prostaglandin and leukotriene synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory effect of a compound on COX-1 and COX-2 activity.

a. Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

This compound (test inhibitor) dissolved in a suitable solvent (e.g., DMSO).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin (B1673048) and a reducing agent like glutathione).

-

Enzyme immunoassay (EIA) or ELISA kit for Prostaglandin E2 (PGE2).

-

96-well microplates.

-

Plate reader.

b. Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the this compound solution (or vehicle control).

-

Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a defined period (e.g., 2-10 minutes) to allow for the production of prostaglandins.

-

Stop the reaction by adding a stopping solution (e.g., a solution containing a strong acid).

-

Quantify the amount of PGE2 produced in each well using a commercial EIA or ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound on 5-LOX.

a. Materials:

-

Purified human recombinant 5-LOX or a cell line expressing 5-LOX (e.g., human polymorphonuclear leukocytes).

-

Arachidonic acid (substrate).

-

This compound (test inhibitor) dissolved in a suitable solvent (e.g., DMSO).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2 and ATP).

-

Calcium ionophore A23187 (for cell-based assays).

-

ELISA kit for Leukotriene B4 (LTB4).

-

96-well microplates.

-

Plate reader.

b. Procedure (Cell-based assay):

-

Isolate and prepare a suspension of human polymorphonuclear leukocytes (or other suitable cells).

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with calcium ionophore A23187 to induce the release of endogenous arachidonic acid and subsequent leukotriene synthesis.

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

-

Collect the supernatant containing the secreted leukotrienes.

-

Quantify the concentration of LTB4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound exerts its anti-inflammatory effects through the dual inhibition of the cyclooxygenase and 5-lipoxygenase pathways, leading to a reduction in the synthesis of prostaglandins and leukotrienes. While quantitative data on its inhibition of the 5-LOX pathway is available, specific IC50 values for its direct action on COX-1 and COX-2 isoforms require further investigation for a more complete understanding of its pharmacological profile. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers and drug development professionals to further explore the nuanced mechanisms of this compound and to develop novel anti-inflammatory therapies targeting the arachidonic acid cascade.

References

- 1. Mesalamine - A Revered Drug for Inflammatory Bowel Disease With Detrimental Effects on the Lung and Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The role of mesalamine in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease | Abdominal Key [abdominalkey.com]

- 6. Role of prostaglandins in ulcerative colitis. Enhanced production during active disease and inhibition by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of prostaglandin synthetase in human rectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfasalazine and 5-aminosalicylic acid inhibit contractile leukotriene formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Cornerstone Therapy: A Technical History of 5-Aminosalicylic Acid

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), also known as mesalazine or mesalamine, represents a foundational therapy in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC).[1] First synthesized in the late 19th century for the production of azo dyes, its therapeutic potential remained unrecognized for decades.[2] Today, it is a first-line treatment for inducing and maintaining remission in mild-to-moderate UC, with a mechanism of action that is still being fully elucidated.[3] This technical guide provides a comprehensive overview of the history, discovery, synthesis, and mechanisms of 5-ASA, tailored for the scientific community.

Chapter 1: A Serendipitous Discovery: From Arthritis to Colitis

The journey of 5-ASA into the gastroenterology armamentarium began not as the compound itself, but as part of a larger molecule, sulfasalazine (B1682708). In the 1930s, Swedish physician Nanna Svartz, believing rheumatoid arthritis to be caused by a bacterial infection, rationally designed a drug that combined an antibacterial agent (sulfapyridine) with an anti-inflammatory one (5-ASA).[4] The resulting compound, sulfasalazine, was serendipitously observed to be effective in patients with ulcerative colitis.[4][5]

For many years, the precise mechanism of sulfasalazine was unclear. The prevailing hypothesis was that its efficacy was due to the intact molecule or the sulfapyridine (B1682706) component. However, researchers observed that the side effects of sulfasalazine were largely attributable to the sulfapyridine moiety, while the therapeutic benefit was concentrated in the colon.[6] This led to the groundbreaking hypothesis that bacterial enzymes in the colon were cleaving the azo bond of sulfasalazine, releasing sulfapyridine and 5-ASA, and that 5-ASA was the active therapeutic agent.

The Key Experiment: Khan & Truelove's Confirmatory Trial